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DL-Isoleucine-d10

Cat. No.: B10823265
M. Wt: 141.23 g/mol
InChI Key: AGPKZVBTJJNPAG-SHJFKSRGSA-N
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Description

Fundamental Principles of Stable Isotope Labeling in Biological and Chemical Systems

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological and chemical systems. wikipedia.orgcreative-proteomics.com The core principle involves replacing one or more atoms in a molecule of interest with their non-radioactive (stable) isotopes. Common stable isotopes used in this practice include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.org

These labeled molecules are chemically and biologically similar to their unlabeled counterparts, allowing them to participate in metabolic pathways and chemical reactions in a nearly identical manner. creative-proteomics.com The key difference lies in their atomic mass. This mass difference enables researchers to distinguish and quantify the labeled and unlabeled forms of the molecule using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org By introducing a known quantity of a stable isotope-labeled compound into a system, it can serve as a tracer to elucidate metabolic fluxes, reaction mechanisms, and the distribution of molecules within an organism or experimental setup. wikipedia.orgcreative-proteomics.com

Significance of Deuterium Incorporation in Biomolecular Studies and Mechanistic Investigations

The incorporation of deuterium, a stable isotope of hydrogen, into biomolecules offers several advantages for scientific investigation. clearsynth.com One of the primary benefits is the ability to create highly effective internal standards for quantitative analysis. clearsynth.comaptochem.com Deuterated compounds, like Isoleucine-d10, are ideal for this purpose because they exhibit nearly identical chemical and physical properties to the analyte being measured. researchgate.net This includes similar extraction recovery, chromatographic retention time, and ionization response in mass spectrometry. aptochem.comresearchgate.net The key distinction is their increased mass, which allows them to be separately detected by a mass spectrometer, thereby enabling accurate quantification of the target molecule by correcting for variations during sample preparation and analysis. aptochem.comscioninstruments.com

Furthermore, deuterium incorporation can influence the metabolic stability of a compound. The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This can slow down metabolic processes that involve the cleavage of this bond, a strategy that has been explored in drug development to enhance the pharmacokinetic profiles of certain medications. nih.gov This property also makes deuterated compounds useful for studying metabolic pathways, as the altered reaction rates can provide insights into reaction mechanisms. The use of deuterium labeling has also been shown to protect cells from oxidative damage in some experimental models. nih.gov

Contextualization of Isoleucine-d10 (Mixture of Diastereomers) as a Specialized Research Tool

Isoleucine-d10, a deuterated form of isoleucine, serves as a crucial internal standard for the precise quantification of isoleucine in various biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com This is particularly important in clinical research and diagnostics, especially for metabolic disorders like Maple Syrup Urine Disease (MSUD). nih.govmedscape.com MSUD is an inherited metabolic disorder where the body cannot properly process certain branched-chain amino acids, including isoleucine. oup.com The accumulation of these amino acids and their byproducts can lead to severe neurological damage if not diagnosed and managed early. nih.gov

Accurate measurement of isoleucine and its related stereoisomer, allo-isoleucine, is critical for the diagnosis and monitoring of MSUD. medscape.comoup.comnih.gov The presence of allo-isoleucine is considered a pathognomonic marker for MSUD. testcatalog.org By using Isoleucine-d10 as an internal standard, laboratories can achieve high accuracy and reproducibility in quantifying the levels of isoleucine and allo-isoleucine in patient samples, such as blood spots or plasma. caymanchem.commedscape.com This ensures reliable diagnostic results and helps in managing the dietary restrictions required for patients with MSUD. nih.govtestcatalog.org

Table 1: Applications of Isoleucine-d10 in Research

Research AreaApplicationSignificance
Clinical Diagnostics Internal standard for quantifying isoleucine and allo-isoleucine.Accurate diagnosis and monitoring of Maple Syrup Urine Disease (MSUD). medscape.comnih.govtestcatalog.org
Metabolomics Tracer for studying isoleucine metabolism.Elucidating metabolic pathways and their dysregulation in various diseases.
Pharmaceutical Research Standard for bioanalytical method validation.Ensuring the accuracy and reliability of methods to measure drug and metabolite concentrations. clearsynth.com
Food Science Quantification of amino acids in food products.Nutritional analysis and quality control. medchemexpress.com

Stereochemical Implications of Isoleucine Diastereomers in Isotopic Research Methodologies

Isoleucine is one of two proteinogenic amino acids that have two chiral centers, which gives rise to four possible stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. jst.go.jpnih.govyoutube.com These stereoisomers are diastereomers of each other, meaning they are not mirror images. While L-isoleucine is the form predominantly found in nature and incorporated into proteins, the other diastereomers can be present in biological systems and are of significant clinical interest. youtube.comreddit.com

Specifically, L-allo-isoleucine is a key diagnostic marker for Maple Syrup Urine Disease (MSUD), as it is formed in vivo from L-isoleucine. oup.comnih.gov Therefore, analytical methods must be able to distinguish between these diastereomers. The use of "Isoleucine-d10 (mixture of diastereomers)" as an internal standard acknowledges the presence of these different forms. caymanchem.com However, for accurate quantification of a specific diastereomer like L-allo-isoleucine, it is crucial that the analytical method, typically involving chromatography, can separate the different stereoisomers before detection by mass spectrometry. jst.go.jpnih.gov The separation of these diastereomers can be challenging, often requiring specialized chiral chromatography columns or derivatization with chiral reagents. jst.go.jpnih.govresearchgate.net The use of a mixture of deuterated diastereomers as an internal standard can help to account for any potential analytical variability in the measurement of the corresponding unlabeled diastereomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B10823265 DL-Isoleucine-d10

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D,5D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-SHJFKSRGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Deuterated Isoleucine Diastereomers

Chemoenzymatic Synthesis of Deuterated Amino Acids

Chemoenzymatic strategies combine the selectivity of enzymes with the practicality of chemical synthesis to produce deuterated amino acids. nih.gov Enzymatic methods, in particular, are advantageous as they can operate directly on free amino acids, circumventing the need for complex protection and deprotection steps. nih.gov

Dual-Protein Catalysis for Site-Selective Deuteration (Cα and Cβ)

A novel dual-protein catalysis system has been developed for the site-selective deuteration of amino acids at both the α- and β-carbons. acs.orgnih.gov This system utilizes an aminotransferase, DsaD, in conjunction with a small partner protein, DsaE, to catalyze hydrogen/deuterium (B1214612) (H/D) exchange. acs.orgnih.gov In the absence of DsaE, DsaD exclusively catalyzes Cα-deuteration. acs.orgnih.gov However, the combination of both proteins facilitates H/D exchange at both the Cα and Cβ positions. acs.orgnih.gov

This method has proven effective for the deuteration of various aliphatic amino acids, including isoleucine. acs.org Research has demonstrated that by optimizing the concentration of the partner protein DsaE, high levels of deuteration can be achieved. For instance, increasing the DsaE to DsaD ratio to 10:1 resulted in Cβ-deuteration levels of 80-94%. acs.org On a preparative scale, this system has been used to deuterate over 600 mg of isoleucine, achieving 95% deuteration at the Cα position and 93% at the Cβ position, with an enantiomeric excess greater than 99%. acs.org

Table 1: Deuteration Levels Achieved with DsaD/DsaE Dual-Protein Catalysis

Amino Acid Cα-Deuteration (%) Cβ-Deuteration (%) Enantiomeric Excess (%)
Isoleucine 95 93 >99
Aliphatic Amino Acids (general) 95 84-93 >99

Enzymatic Deacylation and Transamination Strategies for Alpha-Deuteration

Enzymatic strategies are also pivotal for achieving stereoselective α-deuteration. Pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as aminotransferases, are instrumental in this process. nih.govnih.gov The mechanism involves two half-reactions in a "ping-pong bi-bi" kinetic fashion. nih.gov In the first half-reaction, the amino group of an amino acid is transferred to PLP, forming pyridoxamine (B1203002) phosphate (B84403) (PMP) and releasing an α-keto acid. nih.govlibretexts.org The second half-reaction involves the transfer of the amino group from PMP to a new α-keto acid, regenerating PLP and forming a new amino acid. nih.govlibretexts.org When this reaction is conducted in a deuterated solvent like D₂O, deuterium is incorporated at the α-position.

A PLP-dependent Mannich cyclase, LolT, has been repurposed for the efficient α-deuteration of a wide array of L-amino acids with high site- and stereoselectivity. nih.gov This biocatalyst can achieve complete deuteration for many amino acids within minutes. nih.gov While specific data for isoleucine using this particular enzyme is not detailed, the broad substrate scope suggests its potential applicability. nih.gov

De Novo Chemical Synthetic Approaches Utilizing Deuterated Precursors

Traditional chemical synthesis provides a robust alternative for producing deuterated isoleucine. acs.orgnih.gov These de novo approaches typically involve the synthesis of the amino acid from smaller, isotopically labeled starting materials. acs.orgnih.gov

One reported method involves a three-step synthesis starting from 3-chlorobut-1-yne to produce (2S,3S)-2-amino-3-methylpent-4-ynoic acid (Amp), a precursor for deuterated isoleucine. rsc.org This precursor can be incorporated into a peptide chain, followed by catalytic deuteration to yield the final deuterated isoleucine residue within the peptide. rsc.org This method allows for the specific placement of deuterium within the isoleucine side chain. rsc.org

Another approach focuses on the synthesis of isotopologues of α-ketobutyric acid, which serve as metabolic precursors for isoleucine labeling in bacterial protein overexpression systems. nih.gov By using a 13C-labeled precursor in a D₂O-based minimal medium, researchers can produce proteins with deuterated isoleucine residues, simplifying NMR spectra and enhancing signal-to-noise ratios. nih.gov

Strategies for Stereoselective Production of Specific Isoleucine Diastereomers

Controlling the stereochemistry at both the α- and β-carbons of isoleucine is crucial for producing specific diastereomers. The dual-protein catalysis system involving DsaD and DsaE, originally identified for its role in the biosynthesis of L-allo-isoleucine via epimerization of L-isoleucine, offers a direct route to stereoselective deuteration. acs.org The enzymatic nature of this system provides inherent control over the stereochemical outcome. nih.gov

Chemical methods can also be designed for stereoselectivity. For example, the synthesis starting from 3-chlorobut-1-yne yields the (2S,3S) diastereomer of the precursor amino acid with high optical purity (greater than 99% enantiomeric excess). rsc.org Subsequent catalytic deuteration preserves this stereochemistry.

Optimization of Isotopic Content and Yield in Deuterated Isoleucine Synthesis

For de novo chemical syntheses, optimization involves refining each step of the synthetic route to maximize the yield and ensure efficient incorporation of the deuterium label. The choice of deuterated precursor and the efficiency of the catalytic deuteration step are key factors. rsc.org

In microbiological methods, the composition of the growth medium is a critical factor. The use of facultative methylotrophic bacteria, such as Brevibacterium methylicum, grown on media containing heavy water (D₂O) and deuterated methanol (B129727) (CD₃OD), has been shown to produce highly deuterated amino acids, including leucine (B10760876)/isoleucine. semanticscholar.org The degree of deuterium enrichment can be controlled by varying the D₂O concentration in the medium.

Sophisticated Analytical Techniques for Isoleucine D10 Mixture of Diastereomers

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) stands as a cornerstone technology for the analysis of deuterium-labeled compounds. Its high sensitivity and specificity allow for detailed investigation of isotopic composition and concentration.

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Enrichment and Structural Integrity Verification

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the detailed characterization of Isoleucine-d10. It provides the mass accuracy and resolving power necessary to distinguish between isotopologues and confirm the successful incorporation of deuterium (B1214612) atoms. A key application of HR-MS is the verification of isotopic enrichment, which is the percentage of the labeled compound that contains the desired number of deuterium atoms. rsc.org

A common strategy involves using techniques like Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HR-MS). rsc.org This approach allows for the separation of the analyte from the matrix before it enters the mass spectrometer. In the full-scan MS mode, the instrument records the masses of all ions, enabling the extraction and integration of the signals corresponding to the different isotopologues (e.g., d0 to d10). nih.gov The relative abundance of these signals is used to calculate the isotopic purity. rsc.orgnih.gov

HR-MS platforms, such as Orbitrap-based mass spectrometers, offer significant advantages over lower-resolution instruments like triple quadrupoles, especially when measuring low levels of isotopic enrichment. nih.govnih.gov The high resolving power of HR-MS can separate the ion of interest from interfering ions of a similar mass, which might otherwise lead to an overestimation of the enrichment level. nih.gov This capability ensures a more accurate determination of the isotopic distribution and confirms the structural integrity by providing a precise mass measurement of the intact molecule. rsc.orgnih.gov

Table 1: Comparison of Mass Spectrometry Platforms for Isotopic Enrichment Analysis

Mass Spectrometry PlatformKey Advantages for Isoleucine-d10 AnalysisLimitationsPrimary Application
High-Resolution MS (e.g., Orbitrap, FT-ICR) - High mass accuracy and resolving power.
  • Ability to resolve analyte signals from isobaric interferences. nih.gov
  • Improved sensitivity for low-level enrichment. nih.gov
  • - Higher instrument cost.
  • May require more complex data processing.
  • Isotopic enrichment verification, structural integrity confirmation, purity analysis. rsc.org
    Triple Quadrupole (QqQ) MS - High sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.
  • Widely used for quantification. nih.gov
  • - Unit mass resolution can be insufficient to resolve interferences from complex matrices. nih.gov
  • Potential for overestimation of low-level enrichment. nih.gov
  • Targeted quantification. nih.gov

    Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Metabolomics and Quantitative Analysis

    Isoleucine-d10 is frequently used as an internal standard for the quantification of its unlabeled counterpart, isoleucine, in biological samples by LC-MS and GC-MS. caymanchem.com In targeted metabolomics, these techniques are employed to measure a predefined set of metabolites with high accuracy and reproducibility. nih.gov

    Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for analyzing amino acids like isoleucine from complex biological fluids such as plasma or serum. nih.govnih.gov The workflow typically involves sample preparation, such as protein precipitation, followed by chromatographic separation and MS detection. nih.gov Techniques like reverse-phase LC are often used, sometimes in combination with chemical derivatization, to enhance separation and detection. nih.gov When coupled with tandem mass spectrometry (MS/MS), often using a triple quadrupole instrument, LC-MS allows for highly selective and sensitive quantification through methods like Multiple Reaction Monitoring (MRM). nih.govyoutube.com The known concentration of the added Isoleucine-d10 allows for the precise calculation of the endogenous isoleucine concentration, correcting for variations in sample preparation and instrument response.

    Gas Chromatography-Mass Spectrometry (GC-MS) is another well-established technique for metabolomics, particularly suited for small, volatile, or derivatized molecules, including amino acids. nih.govnih.gov Before analysis, non-volatile compounds like isoleucine must undergo a chemical derivatization step to increase their volatility. nih.gov GC provides excellent chromatographic separation, and when coupled with MS, it allows for robust identification and quantification. nih.gov GC-MS is a mature technology with extensive spectral libraries available for compound identification based on electron ionization (EI) fragmentation patterns. nih.govyoutube.com

    Isotope-Dilution Mass Spectrometry (IDMS) as an Accurate Quantification Method

    Isotope-Dilution Mass Spectrometry (IDMS) is considered a primary reference method for achieving highly accurate and precise quantitative measurements that are traceable to the International System of Units (SI). nih.govnist.gov This makes it the gold standard for the absolute quantification of analytes, including amino acids. researchgate.net

    The principle of IDMS involves adding a known amount of an isotopically labeled standard, such as Isoleucine-d10, to a sample containing the unlabeled analyte (the endogenous isoleucine). nih.gov After allowing the standard and analyte to equilibrate, the mixture is analyzed by MS. The ratio of the mass spectrometric signals of the labeled standard to the unlabeled analyte is measured. Since the amount of the added standard is known precisely, the concentration of the native analyte in the original sample can be calculated with high accuracy. nih.govresearchgate.net

    This method effectively corrects for analyte loss during sample preparation and for variations in instrument response, as both the analyte and the standard are affected similarly. nist.gov IDMS is widely applied in certifying reference materials and in developing reference measurement procedures for clinical chemistry and other fields requiring the highest level of analytical accuracy. nih.govresearchgate.net

    Methodologies for the Evaluation of Deuterium Incorporation and Isotopic Purity

    The utility of Isoleucine-d10 as an internal standard is directly dependent on its isotopic purity and the precise knowledge of its deuterium incorporation. Several methodologies are employed to evaluate these critical parameters.

    High-resolution mass spectrometry is a primary tool for this evaluation. By analyzing the full scan spectrum, the relative abundances of all H/D isotopolog ions (from d0 to d10) can be measured. nih.gov The isotopic purity is then calculated based on the contribution of the desired deuterated species (e.g., the d10 ion) to the total signal of all isotopologues. This method is rapid, highly sensitive, and requires minimal sample. nih.gov

    Another approach is Hydrogen-Deuterium Exchange Mass Spectrometry (HX-MS), which, while typically used to study protein conformation and dynamics, provides a framework for analyzing deuterium incorporation. nih.gov The core of HX-MS data analysis involves determining the amount of deuterium incorporated into a peptide or molecule over time by tracking the mass shift in its isotopic distribution. nih.gov This same principle can be applied to assess the level and stability of deuterium incorporation in Isoleucine-d10.

    Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation that complements mass spectrometry by providing detailed information about the chemical environment of atoms within a molecule.

    Assessment of Deuteration Patterns and Structural Integrity by 1H and 13C NMR

    NMR spectroscopy is highly effective for verifying the structural integrity of Isoleucine-d10 and confirming the specific positions of deuterium labeling.

    Proton (¹H) NMR spectroscopy is particularly useful for determining the degree and pattern of deuteration. Since deuterium (²H) is not observed in a standard ¹H NMR spectrum, the replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal. For a fully deuterated compound like Isoleucine-d10, the ¹H NMR spectrum would ideally show the absence of all proton signals associated with the carbon skeleton. The presence of any residual signals would indicate incomplete deuteration, and their integration could be used to quantify the level of the non-deuterated impurity. rsc.org

    Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon backbone of the molecule. hmdb.ca While deuteration does not remove signals from the ¹³C spectrum, it does cause distinct changes. The coupling between carbon and deuterium (C-D coupling) is different from carbon-proton (C-H) coupling, resulting in characteristic splitting patterns (e.g., a triplet for a CD group, a quintet for a CD2 group, and a septet for a CD3 group). Furthermore, the attachment of deuterium can cause a slight upfield shift (to a lower ppm value) in the resonance of the attached carbon atom, an effect known as an isotope shift. researchgate.net By analyzing these patterns and shifts in the ¹³C NMR spectrum, one can confirm that the carbon skeleton remains intact and verify the locations of deuteration. researchgate.netresearchgate.net

    Together, ¹H and ¹³C NMR provide unambiguous evidence for the successful synthesis of Isoleucine-d10, confirming both its structural integrity and the extent of deuterium labeling. rsc.org

    Table 2: Summary of NMR Techniques for Isoleucine-d10 Analysis

    NMR TechniqueInformation ProvidedExpected Observation for Isoleucine-d10
    ¹H NMR - Degree of deuteration.
  • Location of residual protons.
  • - Disappearance of proton signals corresponding to the C-H bonds of isoleucine. rsc.org
    ¹³C NMR - Structural integrity of the carbon skeleton.
  • Confirmation of deuteration sites.
  • - Characteristic C-D coupling patterns.
  • Isotope shifts (slight upfield shift of deuterated carbons). researchgate.net
  • Application in Biomolecular NMR for Enhanced Resolution and Sensitivity in Protein Studies

    The use of isotopically labeled compounds, such as Isoleucine-d10, is a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the study of large and complex proteins. The strategic incorporation of deuterated amino acids into a protein structure offers significant advantages for NMR analysis by enhancing both spectral resolution and sensitivity. For proteins with high molecular weights, typically in the 30-50 kDa range and beyond, NMR spectra often suffer from signal overlap and broad line widths, which complicate interpretation and structure determination.

    Advanced techniques like DNP-enhanced solid-state NMR (ssNMR) can leverage deuterated isoleucine to trap and study the specific conformations of its side chains within various functional and non-functional states of a protein, including intrinsically disordered states, folded structures, and amyloid fibrils. nih.gov

    Methyl-Selective Protonation Strategies in Perdeuterated Proteins for Advanced NMR Investigations

    While extensive deuteration is beneficial for simplifying spectra, it concurrently eliminates the majority of protons that are essential for generating Nuclear Overhauser Effect (NOE) data. NOEs provide through-space distance restraints between protons, which are fundamental to calculating the three-dimensional structure of a protein. To balance the need for spectral simplification with the necessity of obtaining structural restraints, a powerful strategy known as methyl-selective protonation has been developed.

    This approach involves expressing a protein in a perdeuterated environment (i.e., in D₂O-based media) but providing a protonated carbon source that specifically labels the methyl groups of certain amino acids. A common method uses protonated pyruvate (B1213749) as the sole carbon source during bacterial expression. Analysis of metabolic pathways shows that this leads to the incorporation of protonated methyl groups (¹H,¹³C) into Alanine, Valine, Leucine (B10760876), and the γ2 methyl group of Isoleucine, while the rest of the protein remains highly deuterated.

    The protonated methyl groups of isoleucine are particularly valuable probes for structural analysis for several key reasons:

    Enhanced Resolution : Cross-peaks originating from the isoleucine δ1 methyl group are often exceptionally well-resolved in ¹³C-¹H correlation spectra, even in very large proteins (above 40 kDa).

    Simplified Analysis : Unlike the two methyl groups of valine and leucine, the single δ1 methyl of isoleucine does not require stereospecific assignment, which simplifies the analysis process.

    Long-Range Information : Isoleucine is frequently found in the hydrophobic cores of proteins. The selectively protonated methyl groups can provide crucial long-range NOE distance restraints to other residues that are distant in the primary sequence, which is critical for accurately defining the global fold of the protein. mpg.de

    This labeling scheme has become instrumental in pushing the size limits of proteins amenable to detailed structural analysis by solution NMR.

    Chromatographic Separation and Identification of Isoleucine Diastereomers

    Isoleucine is one of two proteinogenic amino acids that possess two chiral centers, located at the α-carbon and the β-carbon. This results in the existence of four distinct stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S). nih.gov The accurate separation and identification of these diastereomers are often challenging but necessary for applications in pharmaceutical analysis, food science, and geochemistry. nih.govresearchgate.net

    Chiral High-Performance Liquid Chromatography (HPLC) for Diastereomeric Resolution

    High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for resolving the stereoisomers of isoleucine. nih.gov The two primary strategies employed in chiral HPLC are direct and indirect separation.

    Direct Separation : This method utilizes a Chiral Stationary Phase (CSP), a column packing material that is itself chiral. The CSP forms transient, diastereomeric complexes with the individual stereoisomers, leading to different retention times and thus separation.

    Indirect Separation : This approach involves a pre-column derivatization step where the isoleucine stereoisomers are reacted with a chiral derivatizing agent. This reaction converts the enantiomeric/diastereomeric mixture into a mixture of diastereomers that can then be separated on a standard, achiral HPLC column (e.g., a C18 column). nih.gov

    Recent advancements have focused on developing novel derivatizing agents and specialized columns to improve resolution. For instance, the chiral labeling reagent 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) has been successfully used to separate all four isoleucine stereoisomers when paired with a pentabromobenzyl-modified silica (B1680970) gel (PBr) column, a separation that was not achievable with a conventional C18 column. researchgate.netnih.gov

    The table below summarizes some of the chiral HPLC methods used for the resolution of isoleucine diastereomers.

    Method Type Stationary Phase (Column) Derivatizing Agent Key Findings References
    Direct SeparationCHIROBIOTIC T, R, and TAGNone (Direct)These macrocyclic glycopeptide-based CSPs are effective for separating isoleucine diastereomers in simple alcohol/water mobile phases. sigmaaldrich.com
    Indirect SeparationPBr (Pentabromobenzyl-modified silica gel)L-FDVDASuccessfully separated all four isoleucine stereoisomers where a C18 column failed. researchgate.netnih.govjst.go.jp
    Indirect SeparationC18 (Reversed-Phase)Marfey's ReagentWith an optimized mobile phase (pH 6.5), was able to resolve 19 D/L amino acid pairs. researchgate.net
    Indirect SeparationC18 (Reversed-Phase)OPA/N-acetyl-l-cysteine (OPA/NAC)Used for creating fluorescent diastereomers for HPLC analysis. researchgate.net

    Development of Other Chromatographic Techniques for Stereoisomer Separation

    While chiral HPLC is a dominant method, research continues into other and complementary chromatographic techniques for the robust separation of isoleucine stereoisomers.

    Reversed-Phase HPLC (RP-HPLC) with Derivatization: Standard RP-HPLC using achiral C18 columns remains a widely used technique, but it necessitates pre-column derivatization with a chiral agent to resolve stereoisomers. nih.govresearchgate.net The choice of both the derivatizing agent and the mobile phase composition is critical for achieving successful separation. For example, when using Marfey's reagent, a mobile phase containing ammonium (B1175870) acetate (B1210297) at a pH of 6.5 provided superior resolution of amino acid diastereomers compared to a more traditional formic acid-based mobile phase. researchgate.net

    Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry has become an indispensable tool for the analysis of isoleucine stereoisomers. researchgate.net LC-MS not only aids in the positive identification of the separated isomers based on their mass-to-charge ratio but also provides highly sensitive quantification. jst.go.jp An analytical method using the L-FDVDA derivatizing agent combined with LC-MS and a PBr column enabled the successful separation and identification of isoleucine stereoisomers from complex mixtures. nih.govjst.go.jp

    Alternative Stationary Phases: The limitations of standard C18 columns in certain applications have spurred the investigation of alternative stationary phases. A notable example is the use of a pentabromobenzyl-modified silica gel (PBr) column, which demonstrated the ability to separate L-FDVDA-labeled isoleucine stereoisomers that did not resolve on a C18 column. researchgate.netjst.go.jp This highlights the importance of exploring different column chemistries to overcome specific separation challenges.

    The table below details other chromatographic techniques and conditions for separating isoleucine stereoisomers.

    Technique Stationary Phase Mobile Phase / Conditions Key Application References
    LC-MSPBr ColumnGradient of methanol (B129727) in water with 0.1% formic acid.Separation and identification of L-FDVDA labeled isoleucine stereoisomers. nih.govjst.go.jp
    LC-MS/MSReversed-Phase MediaWater/acetonitrile/ammonium acetate (pH 6.5).Resolution of 19 D/L amino acid pairs derivatized with Marfey's reagent. researchgate.net
    RP-HPLCC18 ColumnSurfactant-based (Brij-35 + SDS) aqueous mobile phase.Separation of prepared diastereomeric derivatives as an alternative to organic solvents. researchgate.net

    Advanced Research Applications of Isoleucine D10 Mixture of Diastereomers

    Stable Isotope Tracing in Metabolic and Proteomic Research

    Stable isotope labeling is a foundational technique in modern biochemistry, allowing researchers to follow the metabolic fate of molecules in living organisms. chempep.comnih.gov Isoleucine-d10 is used as a tracer in Stable Isotope Resolved Metabolomics (SIRM), a method that unambiguously tracks individual atoms through compartmentalized metabolic networks. nih.gov When introduced into cell cultures, animal models, or even human subjects, Isoleucine-d10 is metabolized and incorporated just like its unlabeled counterpart. chempep.comnih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can then differentiate between the labeled (heavy) and unlabeled (light) forms, enabling precise quantification and pathway analysis. caymanchem.com

    Metabolic flux analysis is a critical tool for understanding the physiological state of an organism and for verifying genomic annotations. nih.gov By supplying Isoleucine-d10 as a substrate, scientists can trace the flow of its deuterated atoms through various interconnected metabolic pathways. This allows for the precise measurement of the rates (fluxes) of biochemical reactions, revealing how cells utilize isoleucine and its breakdown products.

    For instance, research using carbon-13 (¹³C), another stable isotope, has been instrumental in uncovering novel metabolic routes. Studies in the bacterium Geobacter sulfurreducens revealed that the conventional isoleucine biosynthesis pathway, which starts from threonine, was only a minor route. scispace.com The primary pathway for isoleucine synthesis in this organism was found to proceed from acetyl-CoA and pyruvate (B1213749) via the citramalate (B1227619) pathway. nih.govscispace.com Using a tracer like Isoleucine-d10 in reverse, to study catabolism, allows researchers to quantify the flux through degradative pathways, such as the one in Pseudomonas putida that breaks down isoleucine into acetyl-CoA and propionyl-CoA. nih.gov This tracing provides a dynamic picture of intermediary metabolism that cannot be obtained from static concentration measurements alone. nih.gov

    Feature Threonine-Dependent Pathway (e.g., E. coli) Citramalate-Dependent Pathway (e.g., G. sulfurreducens)
    Primary Precursors Threonine Pyruvate and Acetyl-CoA
    Key Intermediate 2-Oxobutanoate Citramalate
    Initial Enzyme Threonine ammonia-lyase Citramalate synthase (CimA)
    Primary Function Major route for isoleucine biosynthesis Major route for isoleucine biosynthesis
    Table 1.nih.govscispace.com

    In the field of proteomics, stable isotope-labeled amino acids (SILAAs) are indispensable for accurate protein quantification and for measuring the dynamics of the proteome. chempep.com Isoleucine-d10 can be used in methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In this approach, one population of cells is grown in media containing normal "light" isoleucine, while another is grown in media containing "heavy" Isoleucine-d10. medchemexpress.com

    When the cells are combined and their proteins are analyzed by mass spectrometry, every isoleucine-containing peptide from the "heavy" culture will appear at a predictable mass shift (due to the deuterium) compared to its "light" counterpart. The ratio of the intensities of the heavy and light peptide peaks provides a highly accurate relative quantification of the protein's abundance between the two samples. chempep.com

    Furthermore, this technique is a cornerstone for determining protein turnover rates. By introducing Isoleucine-d10 into a system at a specific time point, researchers can measure the rate at which the "heavy" isotope is incorporated into newly synthesized proteins and the rate at which existing "light" proteins are degraded. nih.gov This provides critical information on the dynamic regulation of protein homeostasis, which is vital for understanding cellular responses to stimuli and the progression of diseases. nih.gov

    Beyond tracing broad pathways, deuterium (B1214612) labeling helps to dissect the specific chemical reactions within a biosynthetic mechanism. nih.gov The fate of each deuterium atom on the Isoleucine-d10 molecule can provide clues about the stereochemistry and enzymatic steps involved in its synthesis or modification. medicalbiophysics.bg

    Enzymatic methods can be used to achieve site-selective hydrogen-deuterium exchange, which is invaluable for probing enzyme mechanisms. nih.gov For example, studies have shown that certain enzyme systems can catalyze deuterium exchange at specific positions on an amino acid, such as the α- and β-carbons. nih.gov By analyzing the position of deuterium incorporation in a product molecule after a reaction involving a deuterated substrate like Isoleucine-d10, researchers can infer the nature of the chemical bonds broken and formed during catalysis. This level of detail is crucial for understanding how enzymes achieve their remarkable specificity and efficiency.

    Mechanistic Enzymology and Kinetic Isotope Effect Studies

    The substitution of hydrogen with deuterium significantly increases the mass of the atom, which can affect the rates of chemical reactions. wikipedia.org This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov

    The kinetic isotope effect is the ratio of the reaction rate using the light isotope (kH) to the rate using the heavy isotope (kD). wikipedia.org A KIE greater than 1 (a "normal" KIE) indicates that the bond to the isotope is being broken in the rate-determining step of the reaction. libretexts.orgprinceton.edu This is because the heavier C-D bond has a lower zero-point vibrational energy than a C-H bond, and therefore requires more energy to be broken, slowing the reaction down. libretexts.org

    By using Isoleucine-d10 as a substrate for an enzyme and comparing its reaction rate to that of unlabeled isoleucine, researchers can determine if a C-H bond cleavage at one of the deuterated positions is a rate-limiting part of the catalytic cycle. A secondary KIE, where the deuterated bond is not broken but its environment changes, can provide information about the structure of the transition state. wikipedia.orgprinceton.edu This method has been used to suggest covalent mechanisms for enzymes and to distinguish between different potential reaction pathways. nih.gov

    Observed KIE Value (kH/kD) Interpretation Implication for the Rate-Determining Step (RDS)
    ~ 1 No primary KIE C-H bond is not broken in the RDS.
    1.0 - 1.4 Secondary KIE Isotopic substitution is remote from the bond being broken; indicates a change in hybridization or steric environment at the labeled position in the transition state.
    2 - 7 Normal Primary KIE C-H bond is broken in the RDS; consistent with proton or hydride transfer.
    > 7 Large Primary KIE Often indicates quantum hydrogen tunneling in addition to bond cleavage in the RDS.
    Table 2.wikipedia.orglibretexts.orgprinceton.edu

    Many enzymes function by catalyzing hydrogen transfer reactions, including proton, hydride, or hydrogen atom transfers (HAT). nih.gov Deuterium KIE studies using substrates like Isoleucine-d10 are essential for probing these fundamental processes. A significant KIE provides strong evidence that a hydrogen transfer is occurring and is kinetically significant. nih.gov

    For example, in studies of enzymes like soybean lipoxygenase, mutations to residues in the active site, including a distal isoleucine, were shown to alter kinetic parameters and KIEs. nih.gov This demonstrates how Isoleucine-d10 can be used not only to identify a hydrogen transfer step but also to understand how specific amino acid residues within the enzyme contribute to creating the optimal environment for that transfer. In some cases, unusually large KIEs, especially when combined with their temperature dependence, can serve as a critical indicator of quantum mechanical tunneling, where a hydrogen atom passes through an energy barrier rather than over it. nih.govroyalsocietypublishing.org

    Table of Compounds

    Compound Name
    Isoleucine-d10
    Isoleucine
    Threonine
    Acetyl-CoA
    Pyruvate
    Citramalate
    2-Oxobutanoate
    Propionyl-CoA
    Leucine (B10760876)
    Valine
    Glycine
    Alanine
    Serine
    Cysteine
    Aspartic acid
    Asparagine
    Methionine
    Deuterium
    Hydrogen

    Structural Biology and Dynamics of Macromolecules

    The study of large biological macromolecules like proteins presents significant challenges to conventional analytical techniques. The sheer size and complexity of these molecules often obscure the detailed structural and dynamic information essential for understanding their function. Deuterium-labeled compounds, particularly Isoleucine-d10, have become indispensable tools in overcoming these hurdles, enabling high-resolution insights into macromolecular architecture and behavior.

    NMR-Based Structural Determination of High-Molecular-Weight Proteins and Protein Complexes

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution. However, for proteins with high molecular weights (typically >25 kDa), severe spectral overlap and rapid signal decay (relaxation) drastically reduce the quality of the data, making structural analysis difficult. acs.org The strategic replacement of protons with deuterons (²H), a process known as deuteration, is a key strategy to mitigate these issues. acs.org

    The use of perdeuteration (labeling most protons with deuterium) in combination with selective protonation of specific methyl groups, such as those in isoleucine, leucine, and valine, has revolutionized the study of large proteins. nih.gov This is because the gyromagnetic ratio of deuterium is 6.7 times lower than that of a proton, which significantly reduces dipolar relaxation pathways, leading to sharper lines and improved spectral resolution. acs.org

    Isoleucine, with its δ1 methyl group, is particularly valuable as a structural probe. Its location deep within the hydrophobic cores of many proteins allows it to provide crucial long-range distance information through the Nuclear Overhauser Effect (NOE), which is essential for accurate structure determination. acs.org By using precursors like α-ketobutyrate in a D₂O-based growth medium, researchers can achieve specific labeling of the isoleucine δ1 methyl group in an otherwise deuterated protein. mpg.de This approach simplifies complex spectra and facilitates the collection of unambiguous long-range distance restraints, which are critical for defining the global fold of large proteins and protein complexes. mpg.de

    Labeling StrategyKey Precursor(s)Primary Benefit for Structural AnalysisApplication Example
    Perdeuteration with selective Ile (δ1), Leu, Val methyl protonationα-ketobutyrate, α-ketoisovalerate in D₂O mediumReduces spectral complexity and signal broadening; enables measurement of long-range NOEs for structure calculation of large proteins. acs.orgmpg.deStructural studies of proteins in the 30-50 kDa range and beyond.
    Uniform ¹⁵N, ¹³C Labeling¹⁵NH₄Cl, ¹³C-glucoseFacilitates backbone and side-chain resonance assignment through triple-resonance experiments. Detailed structural studies of proteins up to ~20 kDa.
    Specific ¹³C labeling of methyl groups only¹³C-labeled α-ketobutyrate and α-ketoisovalerateSimplifies spectra to only show methyl correlations, aiding in the assignment and collection of methyl-methyl distance restraints. mpg.deStructural analysis of large, challenging systems like the type-three secretion system needle of Shigella flexneri. mpg.de

    Analysis of Protein Dynamics and Conformational Changes utilizing Deuterated Probes

    Proteins are not static entities; they are dynamic molecules that sample a vast landscape of conformations to carry out their biological functions. unc.edunih.gov NMR spectroscopy is uniquely suited to characterize these motions across a wide range of timescales. unc.edu Deuterated probes, particularly at the methyl groups of residues like isoleucine, are instrumental in these studies. nih.govacs.org

    Deuterium (²H) spin relaxation experiments provide exquisitely detailed information about the dynamics of protein side chains. nih.govacs.org By measuring multiple, independent relaxation rates for a deuteron (B1233211) in a specifically labeled methyl group, researchers can precisely quantify the amplitude and timescale of its motion. nih.gov These motions are often described by the Lipari-Szabo order parameter (S²), which reflects the degree of spatial restriction of a bond vector, providing a direct measure of local flexibility. unc.edu

    Studies using selectively labeled isoleucine have shown that side-chain conformations are intimately linked to protein function and stability. nih.govresearchgate.net For instance, DNP-enhanced solid-state NMR on proteins with ¹³C,¹⁵N-labeled isoleucine can trap and characterize the different conformations present in various states, from the highly flexible intrinsically disordered state to the rigid, misfolded amyloid fibril state. nih.gov This ability to map conformational freedom at specific sites provides critical insights into the mechanisms of protein folding, misfolding, and function. nih.gov

    NMR Technique/ParameterInformation GainedRelevance of Deuterated Isoleucine
    Deuterium (²H) Spin Relaxation (R₁, R₁ρ, etc.)Provides quantitative data on the amplitude (order parameters, S²) and timescales (correlation times, τₑ) of side-chain motion on the ps-ns timescale. unc.edunih.govIsoleucine methyl groups are excellent, non-perturbing probes located in key regions of the protein, offering insights into core dynamics. acs.org
    Chemical Exchange Saturation Transfer (CEST)Detects and characterizes lowly populated, "invisible" conformational states that are in exchange with the major state on the µs-ms timescale. nih.govHelps to understand the full conformational ensemble available to the protein, which can be modulated by ligand binding or mutation. nih.gov
    DNP-Enhanced Solid-State NMRAllows for the direct observation of conformational ensembles in frozen solutions, capturing the distribution of structures for specific residues like isoleucine. nih.govProvides detailed insights into the backbone and side-chain conformational freedom in different functional and non-functional states (e.g., folded vs. fibrillar). nih.gov

    Characterization of Protein-Ligand and Protein-Protein Interactions via Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

    Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique that probes the conformational dynamics and solvent accessibility of proteins. mtoz-biolabs.comnih.gov The method relies on measuring the rate at which backbone amide hydrogens exchange with deuterium when the protein is placed in a D₂O buffer. nih.govyoutube.com Regions that are highly flexible or solvent-exposed will exchange rapidly, while those that are buried in the protein core or protected by hydrogen bonds will exchange slowly. youtube.com

    HDX-MS is particularly effective for mapping interaction interfaces in a technique known as differential HDX. nih.gov By comparing the deuterium uptake of a protein in its free state versus its state when bound to a ligand or another protein, researchers can pinpoint the regions involved in the interaction. nih.govacs.org Upon binding, the interface typically becomes protected from the solvent, leading to a significant reduction in deuterium exchange in those specific peptide segments. nih.gov

    This approach has been successfully used to characterize the binding sites of small-molecule drugs, map antibody-antigen epitopes, and understand the allosteric regulation of protein function. nih.govnih.gov For example, HDX-MS was used to reveal how calcium binding to the EF-hand domains of the DREAM protein induces long-range conformational changes that regulate its interaction with other proteins. nih.gov While the exchange is monitored on backbone amides, the incorporation of deuterated amino acids like Isoleucine-d10 serves as a crucial internal standard for the accurate quantification of isoleucine itself in complex biological samples by mass spectrometry. caymanchem.com

    Experimental StepDescriptionInformation Obtained
    1. Incubation The protein of interest (with and without its binding partner) is diluted into a D₂O-based buffer for specific time points. nih.govTime-dependent labeling of accessible backbone amide hydrogens with deuterium. youtube.com
    2. Quenching The exchange reaction is stopped by rapidly lowering the pH and temperature. youtube.comThe deuterium labeling pattern is "frozen" in place. youtube.com
    3. Digestion & Separation The protein is digested into smaller peptides by an acid-stable protease (e.g., pepsin), and the peptides are separated by UPLC. nih.govnih.govGenerates a collection of peptides that cover the protein's sequence. nih.gov
    4. Mass Spectrometry The mass of each peptide is precisely measured. The increase in mass compared to an unlabeled control reveals the amount of deuterium uptake. mtoz-biolabs.comQuantification of deuterium incorporation for each peptide.
    5. Data Analysis Deuterium uptake for the free protein is compared to the bound protein. Peptides showing a significant reduction in uptake are identified. acs.orgIdentifies protein regions that become protected upon binding, thus mapping the interaction interface. nih.govacs.org

    Theoretical Frameworks and Methodological Advancements in Deuterium Labeling Studies

    Impact of Deuterium (B1214612) Substitution on Molecular Stability and Conformation in Biological Contexts

    Molecular dynamics simulations have become an invaluable tool for probing the structural and dynamic properties of proteins. nih.govnih.govmdpi.com These simulations can be used to model the behavior of proteins containing Isoleucine-d10 to predict how the deuteration affects conformational ensembles and the dynamic interactions that govern protein stability and function. nih.gov

    While extensive data on the direct impact of full deuteration on the stability of the Isoleucine-d10 molecule itself is limited, studies on the stability of amino acids in biological samples have shown isoleucine to be one of the more stable amino acids during storage. nih.govnih.govrug.nl For example, in a study on the long-term stability of amino acids in dried blood spots, isoleucine was ranked as the second most stable out of 22 amino acids over a five-year period. nih.govrug.nl

    Table 1: Physicochemical Properties of Isoleucine-d10

    PropertyValue
    Formal Name isoleucine-2,3,3′,3′,3′,4,4,5,5,5-d10
    CAS Number 29909-02-2
    Molecular Formula C₆H₃D₁₀NO₂
    Formula Weight 141.2
    Purity ≥99% deuterated forms (d1-d10)
    Storage -20°C
    Stability ≥ 4 years
    Data sourced from commercial suppliers. caymanchem.comcdnisotopes.com

    Quantum Mechanical Considerations in Kinetic Isotope Effects and Reaction Rate Modifications

    The replacement of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). d-nb.info This effect is a cornerstone of mechanistic enzymology and is rooted in the quantum mechanical properties of the isotopes. The greater mass of deuterium leads to a lower vibrational frequency of the C-D bond compared to the C-H bond. Consequently, the zero-point energy of a C-D bond is lower, meaning more energy is required to break it. mdpi.com This typically results in a slower reaction rate for the deuterated compound, a "normal" KIE (kH/kD > 1). nih.gov

    The magnitude of the KIE can provide valuable information about the transition state of a reaction. A large primary KIE is often indicative that the C-H bond is broken in the rate-determining step of the reaction. Secondary KIEs, where the deuterated bond is not broken, can also provide insight into changes in hybridization or steric environment at the reaction center.

    In the context of Isoleucine-d10, its involvement in enzymatic reactions, such as those catalyzed by aminoacyl-tRNA synthetases or enzymes of the isoleucine catabolic pathway, would be expected to exhibit a KIE. nih.govdrugbank.com For example, the initial step in the catabolism of isoleucine often involves a transamination or oxidative deamination, where a C-H bond at the α-carbon is cleaved. drugbank.com The use of Isoleucine-d10 in such a reaction would allow for the determination of the KIE, helping to elucidate the reaction mechanism and the nature of the transition state. d-nb.infonih.gov

    Furthermore, quantum tunneling, a phenomenon where a particle can pass through an energy barrier that it classically could not surmount, can play a role in hydrogen transfer reactions. rsc.org Due to its greater mass, deuterium tunnels less efficiently than hydrogen, which can lead to exceptionally large KIEs, especially at low temperatures. rsc.org Studying the KIE of Isoleucine-d10 in enzymatic reactions could therefore also provide evidence for the role of quantum tunneling in biological catalysis. rsc.org

    Design Principles for Isotope Labeling Experiments in Complex Biological Matrices

    Isoleucine-d10 is a valuable tool in stable isotope labeling experiments, particularly in the field of quantitative proteomics and metabolomics. caymanchem.comlongdom.orgnih.gov One of its primary applications is as an internal standard for the accurate quantification of natural isoleucine in complex biological samples, such as plasma, urine, and cell lysates, using mass spectrometry (MS). caymanchem.com The principle behind this application is that the deuterated standard is chemically identical to the analyte and thus co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. caymanchem.com However, it is distinguishable by its higher mass, allowing for ratiometric quantification that corrects for sample loss during preparation and matrix effects during analysis.

    In metabolic labeling studies, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), deuterated amino acids are used to label proteins in living cells. longdom.orgnih.govyoutube.com While deuterated leucine (B10760876) is more commonly reported in the literature for this purpose, the principles are directly applicable to Isoleucine-d10. In a typical SILAC experiment, one population of cells is grown in a medium containing the "light" (natural abundance) amino acid, while another is grown in a medium with the "heavy" (deuterated) amino acid. youtube.com The two cell populations can then be combined, and the relative abundance of proteins can be determined by the ratio of the intensities of the light and heavy peptide signals in the mass spectrum. nih.gov

    A critical consideration when using deuterated amino acids for metabolic labeling is the potential for metabolic conversion and the distribution of the deuterium label to other molecules. The design of such experiments must account for the specific metabolic pathways of the labeled compound. nih.govdrugbank.com For Isoleucine-d10, it is important to consider that its catabolism can lead to the incorporation of deuterium into other metabolites. drugbank.com

    Table 2: Applications of Isoleucine-d10 in Labeling Studies

    ApplicationTechniquePurpose
    Internal Standard GC-MS, LC-MSAccurate quantification of isoleucine in biological samples. caymanchem.com
    Metabolic Labeling SILAC, Quantitative ProteomicsRelative and absolute quantification of protein expression levels. longdom.orgnih.gov
    NMR Spectroscopy Protein NMRImproving spectral resolution and sensitivity for structural and dynamic studies of proteins. nih.govnih.gov
    Neutron Crystallography Neutron DiffractionDetermining the positions of hydrogen atoms in protein structures to understand enzymatic mechanisms. nih.govresearchgate.net

    Future Directions in Deuterated Amino Acid Research and Its Broadening Applications

    The field of deuterated amino acid research, including that of Isoleucine-d10, is poised for significant advancements with wide-ranging applications. One of the most promising areas is in drug discovery and development. The "deuterium switch" approach, where hydrogen atoms in a drug molecule are replaced with deuterium, can alter the drug's metabolic profile. nih.gov By slowing down metabolism at specific sites, deuteration can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites. nih.govmdpi.com Future research could explore the synthesis and therapeutic potential of drug candidates incorporating Isoleucine-d10 or its derivatives.

    In the realm of structural biology, the use of deuterated amino acids in neutron crystallography is expected to grow. nih.govresearchgate.net Neutron diffraction is unique in its ability to directly visualize hydrogen atoms, providing crucial information about protonation states and hydrogen bonding networks in enzyme active sites. nih.gov The use of proteins perdeuterated with compounds like Isoleucine-d10 can significantly enhance the quality of neutron diffraction data. nih.gov

    Advances in analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, will continue to expand the utility of Isoleucine-d10. acs.orgnih.govcuni.cz In metabolomics, the use of deuterated tracers will enable more sophisticated flux analysis to map the intricate network of metabolic pathways in health and disease. Furthermore, the development of novel synthetic methods for the site-specific deuteration of amino acids will provide researchers with a more extensive toolkit for probing biological systems with unprecedented detail. nih.gov The synthesis of specific diastereomers of Isoleucine-d10, for example, could allow for more refined studies of stereospecific enzymatic reactions. google.comrsc.org

    As our understanding of the subtle yet profound effects of deuterium substitution deepens, so too will the innovative applications of Isoleucine-d10 and other deuterated compounds in unraveling the complexities of the biological world.

    Q & A

    Basic: What experimental methods are recommended for separating Isoleucine-d10 diastereomers in complex mixtures?

    Methodological Answer:
    Diastereomers of Isoleucine-d10 can be separated using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) with chiral stationary phases or derivatization agents to enhance resolution . Crystallization is another effective method, where solvent selection and temperature gradients are optimized to exploit differences in solubility between diastereomers . For example, adjusting the polarity of the solvent system (e.g., water-ethanol gradients) can isolate specific isomers. Chromatographic separation may also employ mass spectrometry (MS) or UV detection for real-time monitoring .

    Basic: How can researchers confirm the presence of diastereomers in a synthesized sample of Isoleucine-d10?

    Methodological Answer:
    Confirmation requires NMR spectroscopy , particularly 13C^{13}\text{C}-NMR, to compare chemical shifts of stereocenters, as diastereomers exhibit distinct splitting patterns due to differing spatial arrangements . VUV spectroscopy with derivative analysis (e.g., first/second derivatives of spectra) enhances discrimination between diastereomers by resolving overlapping absorption bands . Additionally, optical rotation measurements can detect differences in specific rotation values, though this is less definitive compared to NMR or VUV .

    Advanced: How do computational methods aid in predicting the stability of Isoleucine-d10 diastereomers?

    Methodological Answer:
    Density functional theory (DFT) calculations evaluate relative stability by comparing Gibbs free energy differences between diastereomers, with lower-energy conformers being more thermodynamically stable . Molecular mechanics force fields simulate steric and electronic interactions, identifying key contributors (e.g., torsional strain, hydrogen bonding) to stability . For dynamic systems, molecular dynamics (MD) simulations model isomer interconversion under varying pH or temperature, as seen in pH-dependent equilibrium studies of related compounds .

    Advanced: What experimental strategies minimize diastereomer formation during asymmetric synthesis of Isoleucine-d10?

    Methodological Answer:
    Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enforce stereoselectivity via transition-state control . Solvent engineering (e.g., polar aprotic solvents like DMF) can stabilize intermediates and reduce non-stereospecific pathways . Kinetic control via low-temperature reactions (-78°C) suppresses thermodynamic equilibration, favoring one diastereomer, as demonstrated in K-selectride-mediated reductions .

    Advanced: How should researchers address contradictions in diastereomer ratios observed via NMR versus chromatographic methods?

    Methodological Answer:
    Discrepancies often arise from pH-dependent equilibria (e.g., interconversion between hydantoin and iminoallantoin diastereomers) or dynamic processes during analysis . Cross-validate results using multiple techniques : NMR for equilibrium states and HPLC for "snapshot" ratios . Adjust experimental conditions (e.g., buffer pH in HPLC mobile phases) to stabilize isomers during separation .

    Advanced: How can researchers determine if a reaction proceeds via non-stereospecific pathways to produce diastereomers?

    Methodological Answer:
    Monitor reaction kinetics using time-resolved 1H^{1}\text{H}-NMR to detect intermediate stereoisomers . Compare theoretical and experimental yields of diastereomers: non-stereospecific mechanisms yield near-equal ratios, while stereoselective pathways favor one isomer . Isotopic labeling (e.g., 2H^{2}\text{H} or 13C^{13}\text{C}) tracks stereochemical outcomes in intermediates .

    Advanced: What advanced analytical techniques improve discrimination between Isoleucine-d10 diastereomers?

    Methodological Answer:
    Derivative-enhanced VUV spectroscopy applies first/second derivatives to raw spectra, resolving subtle differences in absorption profiles of positional isomers and diastereomers . Principal component analysis (PCA) of spectral data clusters diastereomers based on variance, improving identification accuracy . Chiral GC-MS with cyclodextrin-based columns separates volatile derivatives, leveraging differences in boiling points and steric interactions .

    Basic: How can researchers evaluate the purity of isolated Isoleucine-d10 diastereomers post-crystallization?

    Methodological Answer:
    Construct phase diagrams to map the diastereomerically pure zone, comparing experimental and simulated purity lines . Use differential scanning calorimetry (DSC) to detect melting point deviations caused by impurities. HPLC-MS quantifies purity by integrating peak areas under standardized conditions, with detection limits below 0.1% .

    Advanced: How can reaction conditions be optimized to favor specific diastereomers of Isoleucine-d10?

    Methodological Answer:
    Solvent polarity adjustments (e.g., switching from THF to dichloromethane) alter transition-state stabilization, favoring one diastereomer . Temperature modulation (e.g., cryogenic conditions) suppresses undesired equilibration, as shown in ozonolysis reactions . Additives (e.g., NaOAc in PCC oxidations) can stabilize specific intermediates, directing stereochemical outcomes .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.